molecular formula C10H18KN5O12P2 B1375675 Adenosine 5'-diphosphate monopotassium salt dihydrate CAS No. 72696-48-1

Adenosine 5'-diphosphate monopotassium salt dihydrate

Cat. No. B1375675
CAS RN: 72696-48-1
M. Wt: 501.32 g/mol
InChI Key: HFCXEPLDPMALMF-MSQVLRTGSA-M
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Description

Adenosine 5’-diphosphate monopotassium salt dihydrate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position . It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .


Synthesis Analysis

ADP is produced by the dephosphorylation of ATP in tissue by adenosine triphosphatase . It can be rapidly converted back to ATP via oxidative phosphorylation in mitochondria .


Molecular Structure Analysis

The empirical formula of ADP is C10H14KN5O10P2 · 2H2O . The molecular weight is 501.32 . The InChI key is ZNCWUOPIJTUALR-MCDZGGTQSA-M .


Chemical Reactions Analysis

ADP is involved in the reactions of cellular energy transfers . It acts as an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .


Physical And Chemical Properties Analysis

ADP is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is -20°C .

Scientific Research Applications

Biochemical and Clinical Chemistry Applications

Adenosine-5′-diphosphate (ADP) and adenosine-5′-monophosphate (AMP), including their monopotassium salt dihydrate forms, are significant in biochemistry and clinical chemistry. These compounds are used in enzymatic assays involving myokinase (MK), pyruvate kinase (PK), and lactate dehydrogenase (LDH) to estimate ADP and AMP levels in a single assay system. The method, preferred over chromatographic methods for its simplicity and speed, relies on the proportional decrease of NADH measured by the change in extinction at specific wavelengths, correlating to the amount of AMP and ADP present (Jaworek, Gruber, & Bergmeyer, 1974).

Interaction with Buffers in Crystal Structures

The interaction of buffers like Tris with nucleotides has been a subject of interest, particularly in understanding the crystal and molecular structures of Tris salts of adenosine 5'-diphosphate. Studies have revealed that these interactions might play a crucial role in Tris-buffered aqueous solutions of nucleotides and metal ions, highlighting the relevance of understanding the molecular conformation and associations in different environments (Shakked, Viswamitra, & Singh, 1980).

Structural Analysis and Interaction Modes

Structural studies, particularly in the solid state, have provided insights into the interaction modes of ADP analogues like adenosine hypodiphosphate (AhDP). Understanding the geometry, ionization states, and nucleotide self-assembly through adenine-hypodiphosphate interactions contributes significantly to our understanding of nucleotide behavior and properties in various conditions (Otręba, Budzikur, Górecki, & Řlepokura, 2018).

Inhibition of Enzymatic Activity

Research into the structure-activity relationship of purine and pyrimidine nucleotides, including ADP analogues, has revealed their potential in inhibiting CD73 enzymatic activity. These insights are crucial, especially in the context of proposing new strategies for cancer treatment (Junker et al., 2019).

Interaction with Proteins

Studies have also delved into the interaction of different forms of nucleotide salts, like chromium (III) salt forms of ADP, with proteins such as beef heart mitochondrial ATPase. Understanding these interactions and the distinct differences they present in kinetic studies contributes to our knowledge of enzymatic synthesis and inhibition mechanisms (Bossard & Schuster, 1981).

Safety And Hazards

Personal protective equipment should be used as required. Dust formation should be avoided. ADP should not be released into the environment .

Future Directions

ADP is useful for skin rejuvenation in dermatology and aesthetic dermatology . It has also been used to compare prasugrel versus clopidogrel antiplatelet therapy after acute coronary syndrome .

properties

IUPAC Name

potassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.K.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;2*1H2/q;+1;;/p-1/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCXEPLDPMALMF-MSQVLRTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.O.O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18KN5O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-diphosphate monopotassium salt dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-diphosphate monopotassium salt dihydrate
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Adenosine 5'-diphosphate monopotassium salt dihydrate
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Adenosine 5'-diphosphate monopotassium salt dihydrate

Citations

For This Compound
70
Citations
O Kaszubowski, K Ślepokura - CrystEngComm, 2023 - pubs.rsc.org
… The commercially available adenosine 5′-diphosphate monopotassium salt dihydrate (K–ADP) (Sigma) was used in all experiments. Adenosine 5′-diphosphoric acid (H–ADP) was …
Number of citations: 0 pubs.rsc.org
CC Hughey, DS Hittel, VL Johnsen… - JoVE (Journal of Visualized …, 2011 - jove.com
… Adenosine 5'-diphosphate monopotassium salt dihydrate (ADP) 500mM 246mg/ mL ddH 2 O. … Adenosine 5′-diphosphate monopotassium salt dihydrate (ADP) Sigma-Aldrich A5285 …
Number of citations: 40 www.jove.com
IAM Brown, JL McClain, RE Watson, BA Patel… - Cellular and molecular …, 2016 - Elsevier
… were loaded with 4 μM calcien-AM for 30 minutes at 37C after in situ induction of neuroinflammation with BzATP (300 μM) or adenosine 5′-diphosphate monopotassium salt …
Number of citations: 143 www.sciencedirect.com
DL Donnelly‐Roberts, MF Jarvis - British journal of …, 2007 - Wiley Online Library
ATP‐sensitive P2X 7 receptors are localized on cells of immunological origin including peripheral macrophages and glial cells in the CNS. Activation of P2X 7 receptors leads to rapid …
Number of citations: 320 bpspubs.onlinelibrary.wiley.com
PA Sims, GH Reed - Journal of Molecular Catalysis B: Enzymatic, 2005 - Elsevier
An enzymatic synthesis of the glycolytic intermediate, 2-phospho-d-glycerate, is reported. This synthesis was undertaken as a means to make 2-phosho-d-glycerate quickly and …
Number of citations: 16 www.sciencedirect.com
AD Peterlin, JM Johnson, K Funai - Thermogenic Fat: Methods and …, 2023 - Springer
High-resolution respirometry is commonly used to quantify mitochondrial respiratory rates. In the respirometry chamber, a change in oxygen concentration is measured by a …
Number of citations: 3 link.springer.com
M Treyer, P Walde, T Oberholzer - Langmuir, 2002 - ACS Publications
… Sodium cholate (≥99%), ADP-K·2H 2 O (adenosine 5‘-diphosphate monopotassium salt dihydrate, ≥99%), and MgCl 2 ·6H 2 O (≥99%) were from Fluka, Buchs, Switzerland. UDP-K 2 …
Number of citations: 67 pubs.acs.org
JH Lee, JM Ha, QM Ho, CH Leem - JoVE (Journal of Visualized …, 2019 - jove.com
To measure [Ca2+] quantitatively, fura-2 analogs, which are ratiometric fluoroprobes, are frequently used. However, dye usage is intrinsically limited in live cells because of …
Number of citations: 4 www.jove.com
Y Will, J Hynes, VI Ogurtsov, DB Papkovsky - Nature protocols, 2006 - nature.com
Mitochondrial dysfunction has been associated with a variety of currently marketed therapeutics and has also been implicated in many disease states. Alterations in the rate of oxygen …
Number of citations: 185 www.nature.com
M Kwasniak-Owczarek, A Tomal, H Janska - Plant Mitochondria: Methods …, 2022 - Springer
Mitochondria are subcellular organelles with their own genome and expression system, including translation machinery to make proteins. Several independent studies have shown that …
Number of citations: 4 link.springer.com

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